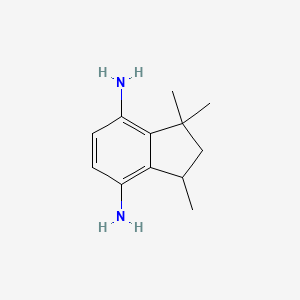
1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with the molecular formula C12H16N2 It is a derivative of indene, characterized by the presence of two amine groups at the 4 and 7 positions, and three methyl groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with 1,1,3-Trimethyl-2,3-dihydro-1H-indene.
Nitration: The indene derivative undergoes nitration to introduce nitro groups at the 4 and 7 positions.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and yield.
化学反应分析
Types of Reactions
1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
1,1,3-Trimethyl-2,3-dihydro-1H-indene: Lacks the amine groups, making it less reactive in certain chemical reactions.
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene:
1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene: Has additional methyl groups, affecting its steric and electronic properties.
Uniqueness
1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine is unique due to the presence of both amine and methyl groups, providing a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
917805-33-5 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-1,2-dihydroindene-4,7-diamine |
InChI |
InChI=1S/C12H18N2/c1-7-6-12(2,3)11-9(14)5-4-8(13)10(7)11/h4-5,7H,6,13-14H2,1-3H3 |
InChI 键 |
VVAKZQDCOHFWNX-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2=C(C=CC(=C12)N)N)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
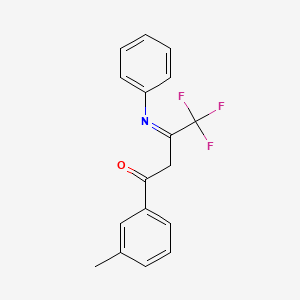
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
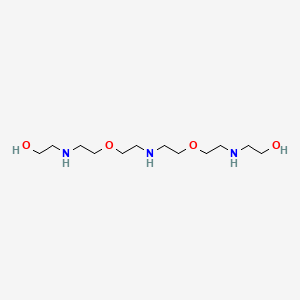
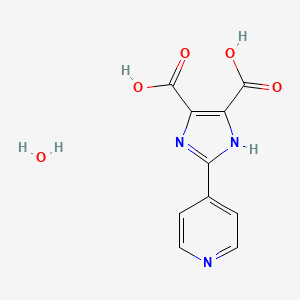
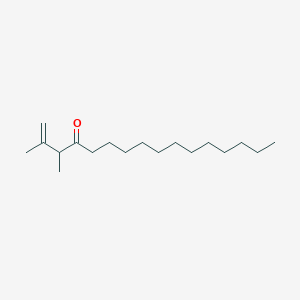
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
